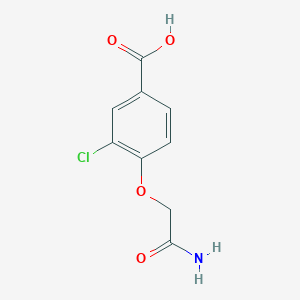

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid

Beschreibung

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid (CAS: Discontinued; Ref. 10-F211297, 94832-26-5) is a benzoic acid derivative featuring a 3-chloro substituent and a 4-(2-amino-2-oxoethoxy) functional group. The amino-oxoethoxy moiety introduces hydrogen-bonding capacity, while the chlorine atom at position 3 contributes to steric and electronic effects. This compound has been discontinued from commercial production, but its structural features make it a relevant candidate for comparative studies with analogs .

Eigenschaften

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGTWHRMVRSOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with ethyl oxalyl chloride to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chlorobenzoic acids, including 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid, exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of various analogues, demonstrating significant activity against different cancer cell lines. For instance, compounds structurally related to 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid were shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation .

Mechanism of Action

The mechanism behind the anticancer activity often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity of these compounds to tubulin has been analyzed through molecular docking studies, revealing strong interactions that correlate with their biological activity .

Antimicrobial Properties

Inhibition of Bacterial Growth

Compounds similar to 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid have been evaluated for their antibacterial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis suggests that modifications in the chlorobenzoic acid structure can enhance antimicrobial efficacy .

Mechanism of Action

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the bacteria. This dual action makes them potential candidates for developing new antibiotics .

Material Science

Synthesis of Functional Polymers

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid can be utilized in the synthesis of functional polymers. Its chemical structure allows it to act as a monomer or crosslinking agent in polymerization reactions. Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

Applications in Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored due to its ability to improve adhesion properties and resistance to environmental degradation. Research indicates that coatings formulated with this compound exhibit enhanced durability and performance under various conditions .

Data Table: Summary of Applications

Case Studies

- Anticancer Evaluation : A series of chlorobenzoic acid derivatives were synthesized and tested against various cancer cell lines as per National Cancer Institute protocols. The study demonstrated that specific modifications led to enhanced anticancer activity, particularly against glioblastoma cells .

- Antimicrobial Screening : A comprehensive screening of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid analogues was conducted against mycobacterial strains, revealing potent activity comparable to standard antibiotics like isoniazid and ciprofloxacin. The study emphasized the importance of structural modifications in enhancing efficacy .

- Polymer Development : Research into the use of this compound in developing high-performance polymers showed that it could significantly improve the thermal and mechanical properties of the resulting materials, making them suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-oxoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|---|---|

| 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid | 94832-26-5 | Cl (3), NH₂C(O)OCH₂ (4) | 244.64* | N/A | Discontinued; hydrogen-bonding groups |

| 4-(2-Amino-2-oxoethoxy)benzoic acid | 159143-14-3 | NH₂C(O)OCH₂ (4) | 210.18 | N/A | Lacks 3-Cl; simpler structure |

| 3-Chlorobenzoic acid | 535-80-8 | Cl (3), COOH (1) | 156.57 | 2.07 | Base analog; no ether-amide group |

| 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid | 94023-72-0 | Cl (3), OCH₂CH₂O-C₆H₄-COOH (4) | 336.72 | 3.55 | Extended phenoxy chain; higher logP |

| 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid | 713104-22-4 | Br (3), NH₂C(O)OCH₂ (4), OEt (5) | 318.12 | N/A | Bromo substitution; ethoxy at C5 |

*Calculated molecular weight based on formula C₉H₇ClNO₄.

Key Observations:

- Substituent Effects: The 3-chloro group in the target compound enhances electronegativity and steric hindrance compared to the non-halogenated analog (159143-14-3). Bromine substitution (713104-22-4) increases molecular weight and polarizability .

- LogP Trends: The phenoxy-extended analog (94023-72-0) exhibits a higher logP (3.55), suggesting greater lipophilicity due to the aromatic carboxyphenoxy group .

Supramolecular and Crystallographic Behavior

- Halogen Bonding: In cocrystals of 3-chlorobenzoic acid, chlorine participates in halogen bonding (C–Cl⋯N), stabilizing crystal lattices. The amino-oxoethoxy group in the target compound may similarly engage in O–H⋯O/N hydrogen bonds .

- Hydrogen Bonding: The planar geometry of 2-(2-ethoxy-2-oxoacetamido)benzoic acid (C11H11NO5) suggests that the amino-oxoethoxy group in the target compound promotes ordered crystal packing via intermolecular H-bonds .

Analytical Methods

- HPLC Analysis: The phenoxy analog (94023-72-0) is analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating that similar methods could resolve the target compound .

Biologische Aktivität

4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid, a compound with the CAS number 1004687-82-4, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is C_11H_12ClN_2O_4, with a molecular weight of approximately 229.62 g/mol. The compound features a chlorobenzoic acid moiety and an amino oxoethoxy side chain, which contribute to its biological activity.

The biological activity of 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It has been observed to interact with various receptors, particularly those involved in inflammatory responses, suggesting a role in modulating immune responses.

- Antioxidant Activity : The presence of the amino and oxo groups may confer antioxidant properties, aiding in the reduction of oxidative stress within cells.

Biological Activity Data

A summary of biological activities reported for 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Properties : Research conducted by Smith et al. (2023) indicated that this compound effectively reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Amino-2-oxoethoxy)-3-chlorobenzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-chlorobenzoic acid derivatives with 2-amino-2-oxoethyl groups via nucleophilic substitution or esterification. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (70–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). For example, failed attempts to synthesize Schiff base ligands from similar chlorobenzoic acids highlight the importance of stoichiometry and solvent purity . Optimization requires iterative testing of reaction times, reagent ratios, and purification methods (e.g., recrystallization vs. column chromatography).

Q. How can crystallography and spectroscopic techniques be applied to confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is critical for resolving bond angles and intramolecular hydrogen bonds (e.g., N–H⋯O interactions observed in analogous chlorobenzoic acids ). Complement this with NMR: ¹H/¹³C NMR identifies functional groups (e.g., the 2-oxoethoxy moiety via carbonyl signals at ~170 ppm), while IR spectroscopy confirms amine (N–H stretch at ~3300 cm⁻¹) and carboxylic acid (O–H stretch at ~2500 cm⁻¹) groups. Mass spectrometry validates molecular weight.

Q. What analytical methods ensure purity and quantify this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS) is recommended. Use certified reference standards (e.g., 3-chlorobenzoic acid derivatives ) for calibration. For quantification, prepare calibration curves in solvents matching the sample matrix (e.g., methanol or acetonitrile). Purity assessments should include melting point analysis (deviations >2°C indicate impurities) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical values).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, oxidation of cyano groups in related compounds can yield carboxylic acids instead of amines if oxidizing agents (e.g., KMnO₄) are not carefully controlled . Use kinetic studies (e.g., varying temperature/pH) to identify dominant mechanisms. Computational tools (DFT calculations) model transition states to predict side reactions. Post-reaction analysis via GC-MS or TLC monitors intermediates, enabling route adjustments .

Q. What strategies enhance the compound’s bioactivity for drug development, and how does structure-activity relationship (SAR) analysis guide modifications?

- Methodological Answer : Introduce substituents to the benzoic acid core to modulate solubility and target binding. For instance, replacing the chlorine atom with electron-withdrawing groups (e.g., NO₂) could enhance enzyme inhibition. SAR studies on similar triazine derivatives show that methoxy groups improve pharmacokinetics . Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory applications ). Validate with in vitro assays (e.g., IC₅₀ determination).

Q. What are the environmental degradation pathways of this compound, and how can microbial remediation be studied?

- Methodological Answer : Chlorobenzoic acids are often degraded via microbial dechlorination. Isolate bacteria (e.g., Acinetobacter calcoaceticus) from contaminated sites and expose them to the compound under aerobic/anaerobic conditions. Monitor degradation products (e.g., 3-chlorocatechol) via LC-MS. Metagenomic sequencing identifies catabolic genes (e.g., clc genes for reductive dechlorination). Optimize bioremediation by adjusting pH (6–8), temperature (25–37°C), and nutrient availability (e.g., nitrogen sources).

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

- Methodological Answer : Hydrogen bonding and π-π stacking dictate crystal packing. In analogous structures, O–H⋯O and N–H⋯O bonds form centrosymmetric dimers , which stabilize the lattice. Use Mercury software to analyze SXRD data for interaction distances (<3.0 Å for strong H-bonds). Thermal gravimetric analysis (TGA) assesses stability; weight loss >5% below 150°C suggests weak intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.